molecular formula C13H9FO2S B8691155 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid

3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B8691155
M. Wt: 248.27 g/mol
InChI Key: RKGKUJXOMYWFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound that features a thiophene ring substituted with a 2-fluorophenyl group and an acrylic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid stands out due to its combination of a fluorinated phenyl group and a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring specific reactivity and stability .

Properties

Molecular Formula

C13H9FO2S

Molecular Weight

248.27 g/mol

IUPAC Name

3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)

InChI Key

RKGKUJXOMYWFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.38 g (40.2 mmol) of 3-(5-Bromo-thiophen-2-yl)-acrylic acid and 6.97 g (6 mmol) of tetrakis(triphenylphosphine)palladium were dissolved in 50 ml of degassed DME and stirred for 10 min at room temperature. 8.44 g (60.4 mmol) of 2-fluorophenylboronic acid and 50 ml of a 2 M aqueous sodium carbonate solution were added together with an additional 5 ml of degassed DME. The reaction mixture was heated to 95° C. for 4 h, and then stirred at room temperature for 16 h. The product precipitated partially from the reaction solution and was collected by filtration. This solid was boiled for 1 h in ethyl acetate and filtered while hot. The solvent was removed under reduced pressure. The remaining reaction solution was evaporated to dryness. The residue was taken up in ethyl acetate/water and filtered. The organic phase was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure. The combined product was purified by silica gel chromatography. Yield: 7.5 g.
Quantity
9.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.97 g
Type
catalyst
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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